molecular formula C14H22O B093177 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one CAS No. 127-51-5

3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one

Cat. No. B093177
CAS RN: 127-51-5
M. Wt: 206.32 g/mol
InChI Key: JRJBVWJSTHECJK-PKNBQFBNSA-N
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Description

3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one is a compound that is structurally related to α-ionone, a significant fragrance compound with a violet-like odor. It is characterized by a cyclohexenyl ring with a butenone side chain and methyl groups that contribute to its unique chemical properties and scent profile.

Synthesis Analysis

The synthesis of compounds related to 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one involves several key reactions. For instance, the cross-aldol reaction of 3-alkoxy-2-cyclohexen-1-ones with α,β-enals has been shown to yield related compounds with high efficiency . Additionally, Wittig-Horner condensation has been employed to synthesize intermediates that are crucial in the production of vitamin A, which shares structural similarities with the compound .

Molecular Structure Analysis

The molecular structure of compounds closely related to 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one has been elucidated using X-ray diffraction analysis. These studies reveal that the atoms in the conjugated double bond of the side chain and those around the double bond in the ring form planes orthogonal to each other, indicating a significant degree of planarity in the molecule .

Chemical Reactions Analysis

Chemical reactions involving the compound and its analogs include dehydration in alkaline media, condensation with acetone, and various rearrangements. These reactions lead to the formation of different isomers and derivatives that are important in flavor and fragrance chemistry . The photochemical and acid-catalyzed rearrangements of related cyclohexadienones have also been studied, providing insights into the reactivity of the compound's structural motif .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one and related compounds are influenced by their molecular structure. The presence of conjugated double bonds, cyclohexenyl rings, and methyl groups affect their boiling points, solubility, and reactivity. For example, the trimolecular liquid mixture study involving cyclohexene provides insights into the solvation and interaction patterns that could be relevant for understanding the behavior of similar compounds in various media . Additionally, the transformations of related polyenic compounds under different conditions have been explored, shedding light on potential isomerization and cyclization pathways .

Scientific Research Applications

  • Intermediate for Retinol Acetate and Carotenoid Synthesis : It's used to prepare 3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,3-pentadienyl phosphonate, an important intermediate in the synthesis of retinol acetate and carotenoids (Shen Run-pu, 2008).

  • Key Intermediate in Vitamin A Production : This compound serves as a key intermediate for vitamin A, highlighting its importance in pharmaceutical applications (Shen Run-pu, 2011).

  • Synthesis of β-Damascenone and β-Ionone Isomers : It's used in the synthesis of compounds structurally related to damascone and ionone, which are significant in the flavor and fragrance industry (J. Witteveen & A. V. D. Weerdt, 1982).

  • Formation of Isomers of α-Ionone : In the flavor industry, it contributes to the formation of α-ionone isomers, essential for creating specific aromatic compounds (L. Re & H. Schinz, 1958).

  • Conversion into Terminal Alkynes : Demonstrates its versatility in chemical synthesis, particularly in converting methyl ketones into terminal alkynes (E. Negishi, A. King, J. Tour, 2003).

  • Synthesis of β-Ionone Derivatives : This compound plays a role in efficiently synthesizing β-ionone derivatives, important in both flavor and fragrance industries (Sigeru Torii, Kenji Uneyama, Ichiro Kawahara, 1978).

  • Development of Chemopreventive Agents : It's used in the synthesis of aromatic analogues of retinoic acids, which have potential applications as chemopreventive agents for epithelial cancer treatment (M. Dawson, P. Hobbs, R. Chan, W. Chao, V. Fung, 1981).

  • Antifungal Activity : Certain derivatives exhibit antifungal activity, making them valuable in agriculture and pharmaceuticals (T. Banerjee, P. Dureja, 2010).

Safety And Hazards

This compound is classified as Aquatic Chronic 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has a flash point of 110.3 °C . It’s important to handle this compound with care to avoid environmental contamination .

properties

IUPAC Name

(E)-3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-10-7-6-8-14(4,5)13(10)9-11(2)12(3)15/h7,9,13H,6,8H2,1-5H3/b11-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJBVWJSTHECJK-PKNBQFBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(C1C=C(C)C(=O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CCCC(C1/C=C(\C)/C(=O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10859248
Record name (3E)-3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid, Other Solid; Liquid, clear, colourless to yellowish liquid
Record name 3-Buten-2-one, 3-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name alpha-iso-Methylionone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/669/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

76.00 °C. @ 0.30 mm Hg
Record name 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

0.925-0.934
Record name alpha-iso-Methylionone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/669/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one

CAS RN

15789-90-9, 127-51-5
Record name (3E)-3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
Source CAS Common Chemistry
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Record name Alpha-isomethylionone
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Record name 3-Buten-2-one, 3-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-
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Record name (3E)-3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
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Record name 3-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
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Record name (E)-3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one
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Record name ISOMETHYL-.ALPHA.-IONONE
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Record name 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
Reactant of Route 2
3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
Reactant of Route 3
3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
Reactant of Route 4
3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
Reactant of Route 5
3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
Reactant of Route 6
3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one

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